Cas no 2059937-23-2 (2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-3-(trifluoromethyl)pyridin-2-ylpropanoic acid)

2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-3-(trifluoromethyl)pyridin-2-ylpropanoic acid structure
2059937-23-2 structure
商品名:2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-3-(trifluoromethyl)pyridin-2-ylpropanoic acid
CAS番号:2059937-23-2
MF:C14H17F3N2O5
メガワット:350.290394544601
MDL:MFCD30501677
CID:5163328
PubChem ID:137703946

2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-3-(trifluoromethyl)pyridin-2-ylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid
    • 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoicacid
    • 3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid
    • 2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-3-(trifluoromethyl)pyridin-2-ylpropanoic acid
    • MDL: MFCD30501677
    • インチ: 1S/C14H17F3N2O5/c1-13(2,3)24-12(23)19-9(11(21)22)10(20)8-7(14(15,16)17)5-4-6-18-8/h4-6,9-10,20H,1-3H3,(H,19,23)(H,21,22)
    • InChIKey: MUOMRGXYFTVXBC-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC=CN=C1C(C(C(=O)O)NC(=O)OC(C)(C)C)O)(F)F

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 9
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 464
  • トポロジー分子極性表面積: 109
  • 疎水性パラメータ計算基準値(XlogP): 1.3

2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-3-(trifluoromethyl)pyridin-2-ylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-341266-5g
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid
2059937-23-2
5g
$3273.0 2023-09-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01068620-1g
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid
2059937-23-2 95%
1g
¥4200.0 2023-03-19
Enamine
EN300-341266-0.5g
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid
2059937-23-2
0.5g
$1084.0 2023-09-03
Enamine
EN300-341266-0.1g
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid
2059937-23-2
0.1g
$993.0 2023-09-03
Enamine
EN300-341266-1g
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid
2059937-23-2
1g
$1129.0 2023-09-03
Enamine
EN300-341266-10g
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid
2059937-23-2
10g
$4852.0 2023-09-03
Enamine
EN300-341266-0.25g
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid
2059937-23-2
0.25g
$1038.0 2023-09-03
Enamine
EN300-341266-5.0g
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid
2059937-23-2
5.0g
$2485.0 2023-02-23
Enamine
EN300-341266-2.5g
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid
2059937-23-2
2.5g
$2211.0 2023-09-03
Enamine
EN300-341266-0.05g
2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoic acid
2059937-23-2
0.05g
$948.0 2023-09-03

2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-3-(trifluoromethyl)pyridin-2-ylpropanoic acid 関連文献

Related Articles

  • Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……
    May 20, 2025
  • スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……
    May 20, 2025
  • ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……
    May 20, 2025
  • 医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……
    May 20, 2025
  • ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……
    May 20, 2025

2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-3-(trifluoromethyl)pyridin-2-ylpropanoic acidに関する追加情報

Recent Advances in the Study of 2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-3-(trifluoromethyl)pyridin-2-ylpropanoic acid (CAS: 2059937-23-2)

The compound 2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-3-(trifluoromethyl)pyridin-2-ylpropanoic acid (CAS: 2059937-23-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoromethylpyridine moiety and tert-butoxycarbonyl (Boc) protecting group, has shown promising potential in various therapeutic applications, including enzyme inhibition and drug discovery. Recent studies have focused on its synthesis, structural characterization, and biological activity, providing valuable insights into its mechanism of action and potential clinical applications.

One of the key advancements in the study of this compound is its role as a building block in the synthesis of novel pharmaceutical agents. Researchers have successfully utilized 2059937-23-2 as an intermediate in the development of protease inhibitors, particularly those targeting viral enzymes. The presence of the trifluoromethyl group enhances the compound's metabolic stability and binding affinity, making it a valuable scaffold for drug design. Additionally, the Boc-protected amino acid functionality allows for further derivatization, enabling the creation of diverse analogs with tailored biological properties.

Recent publications have highlighted the compound's potential in addressing drug resistance, a major challenge in modern medicine. For instance, studies have demonstrated that derivatives of 2059937-23-2 exhibit potent inhibitory activity against multidrug-resistant bacterial strains. The hydroxy and carboxylic acid functionalities play a critical role in interacting with bacterial enzymes, disrupting essential metabolic pathways. These findings underscore the compound's versatility and its potential as a lead structure for the development of next-generation antibiotics.

In addition to its antimicrobial properties, 2059937-23-2 has also been investigated for its application in cancer therapy. Preliminary in vitro studies have shown that certain analogs of this compound can selectively inhibit the proliferation of cancer cells by targeting specific signaling pathways. The trifluoromethyl group, in particular, has been implicated in enhancing the compound's bioavailability and cellular uptake, which are critical factors for its efficacy as an anticancer agent. Further research is underway to optimize its pharmacokinetic profile and evaluate its safety in preclinical models.

The synthesis of 2-{(tert-butoxy)carbonylamino}-3-hydroxy-3-3-(trifluoromethyl)pyridin-2-ylpropanoic acid has also seen significant improvements. Recent methodologies have focused on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as catalytic asymmetric synthesis and solvent-free reactions, have been employed to achieve these goals. These advancements not only enhance the scalability of production but also align with the growing demand for sustainable pharmaceutical manufacturing practices.

Looking ahead, the continued exploration of 2059937-23-2 and its derivatives holds great promise for addressing unmet medical needs. Future research directions may include the development of targeted delivery systems to improve the compound's therapeutic index and the investigation of its potential in combination therapies. As the field progresses, interdisciplinary collaborations between chemists, biologists, and clinicians will be essential to fully unlock the potential of this intriguing molecule.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.